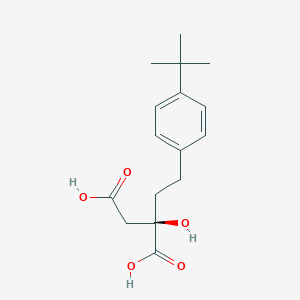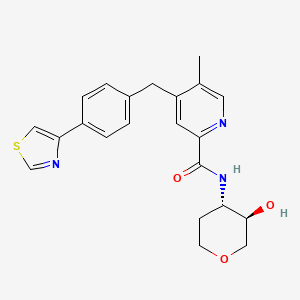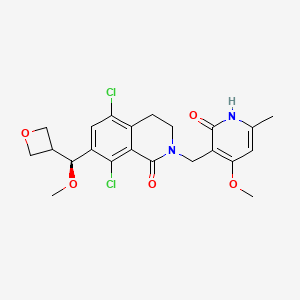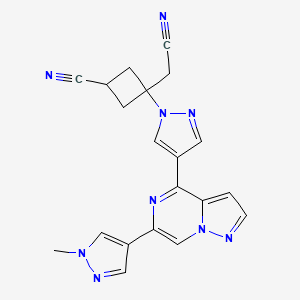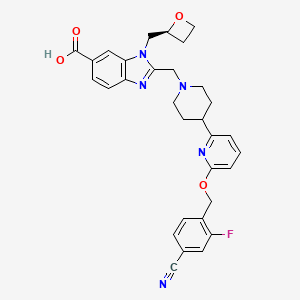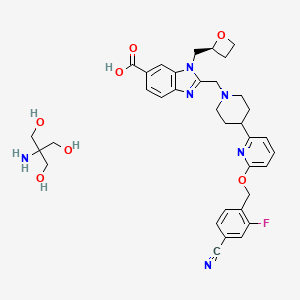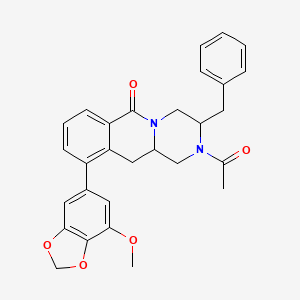
Phenanthriplatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenanthriplatin, also known as cis-[Pt(NH3)2-(phenanthridine)Cl]NO3, is a new drug candidate. It belongs to a family of platinum(II)-based agents which includes cisplatin, oxaliplatin and carboplatin. this compound Acts As a Covalent Poison of Topoisomerase II Cleavage Complexes. this compound exhibits significantly greater activity than cisplatin and oxaliplatin. The cellular uptake of this compound is substantially greater than that of cisplatin and pyriplatin because of the hydrophobicity of the phenanthridine ligand. This compound binds more effectively to 5'-deoxyguanosine monophosphate than to N-acetyl methionine, whereas pyriplatin reacts equally well with both reagents.
Propriétés
Numéro CAS |
1416900-51-0 |
|---|---|
Formule moléculaire |
C13H13ClN4O3Pt |
Poids moléculaire |
503.806 |
Nom IUPAC |
cis-[Pt(NH(3))(2)(phenanthridine)Cl]NO(3) |
InChI |
InChI=1S/C13H9N.ClH.NO3.2H2N.Pt/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13;;2-1(3)4;;;/h1-9H;1H;;2*1H2;/q;;3*-1;+3/p-1 |
Clé InChI |
DPJHXHZDGLFQMM-UHFFFAOYSA-M |
SMILES |
N[Pt]([N]1=CC2=C(C3=C1C=CC=C3)C=CC=C2)(Cl)N.[O-][N+]([O-])=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Phenanthriplatin; cis-[Pt(NH3)2-(phenanthridine)Cl]NO3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


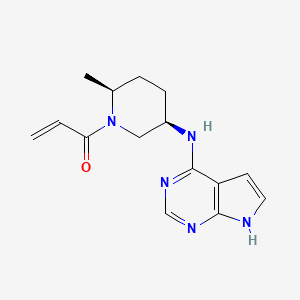

![3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B610007.png)
![3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one](/img/structure/B610008.png)
